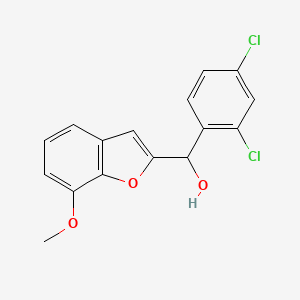

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, also known as 2,4-DCPB, is a phenolic compound found in a variety of plants and fungi. It has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use in laboratory experiments and research.

科学的研究の応用

Photochemistry and Aryl Cations

Research has demonstrated the generation and reactivity of aryl cations through the photochemistry of aromatic halides, showcasing applications in the formation of arylated products. The study by Protti, Fagnoni, Mella, and Albini (2004) highlights the photogeneration of 4-hydroxy(methoxy)phenyl cation from 4-chlorophenol and 4-chloroanisole, leading to arylated products via addition to pi nucleophiles. This process showcases the potential for creating complex organic molecules through photochemical reactions (Protti et al., 2004).

Protective Groups in Organic Synthesis

Kurosu, Biswas, Narayanasamy, and Crick (2007) described the development of acid- and base-stable esters as a new protecting group for carboxylic acids. The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , were found to be stable under a variety of conditions and could be conveniently deprotected by solvolytic displacement with trifluoroacetic acid. This research is significant for the advancement of synthetic methodologies in organic chemistry, offering a versatile protecting group for carboxylic acids (Kurosu et al., 2007).

Methanol as a C1 Source in Organic Synthesis

Transition-metal-catalyzed reactions utilizing methanol as a C1 source have garnered attention for their applications in forming C-C, C-N, and C-O bonds. Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the utilization of methanol in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions. This approach is particularly relevant for the synthesis of methylated products, including those related to the specified chemical structure. The use of methanol as both a solvent and reagent offers a sustainable and cost-effective strategy for organic synthesis (Natte et al., 2017).

特性

IUPAC Name |

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBJEUTYWADIIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]azetidin-3-yl}sulfonyl)-2,3-dihydro-1H-indole](/img/structure/B2834752.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(dimethylamino)benzamide](/img/structure/B2834760.png)

![3,4-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2834765.png)

![1-(10,13-Dimethyl-3-oxoperhydrocyclopenta[a]phenanthren-17-yl)ethyl acetate](/img/structure/B2834768.png)

![methyl 3-((3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2834769.png)

![3-((5-((2-(azepan-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2834773.png)

![3-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2834774.png)